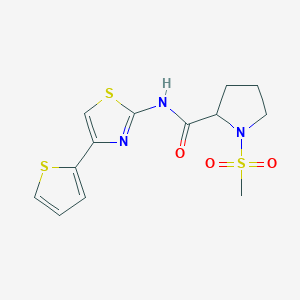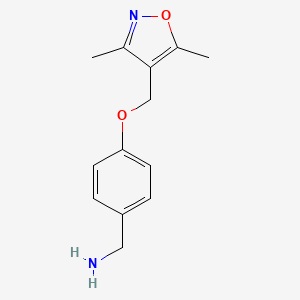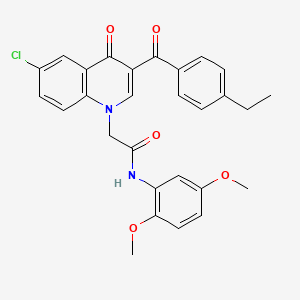
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 4-Fluorobenzylamine, a related compound, involves the reaction of N-(4-fluorobenzyl)phthalimide with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For instance, 19F NMR can be used to analyze the structural effects of mono-fluorinated compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, 19F NMR can provide insights into the structural effects of mono-fluorinated compounds .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Anti-tubercular Agents
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is part of the 2,4-diaminoquinazoline series, which has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for its potential as a lead candidate for tuberculosis drug discovery highlighted the significance of the benzylic amine at the 4-position, the piperidine at 2-position, and the N-1 (but not N-3) as key activity determinants. A representative compound demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating the compound's potential as a pro-drug due to observed mutations in resistant M. tuberculosis mutants in a gene predicted to encode a dioxygenase (Odingo et al., 2014).
Role in Organic Synthesis and Catalysis
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can serve as a precursor or an intermediate in various organic synthesis and catalytic processes. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride, which can lead to rearranged beta-chloro amines, illustrates the compound's utility in the synthesis of beta-amino acids and its potential involvement in reactions featuring unexpected rearrangements (Weber et al., 2000). Moreover, the copper-catalyzed remote C−H amination of quinolines with N-fluorobenzenesulfonimide, showcasing broad substrate scope and high efficiency, further exemplifies the versatility of similar compounds in facilitating regioselective aminations under mild conditions (Yin et al., 2017).
Cytotoxicity Evaluation
The cytotoxic effects of 4-aminoquinoline derivatives, which share structural similarities with N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, have been explored. These compounds have been evaluated against human breast tumor cell lines, indicating the potential of such derivatives for further development as anticancer agents. This research underscores the broader applicability of quinoline derivatives in medicinal chemistry, particularly in the search for new therapeutic options (Zhang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCJJUJJAQGJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)
![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)



![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)
![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)
![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)